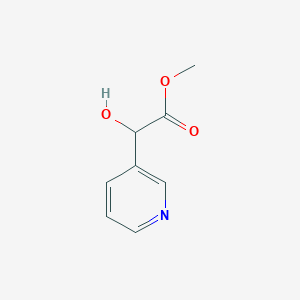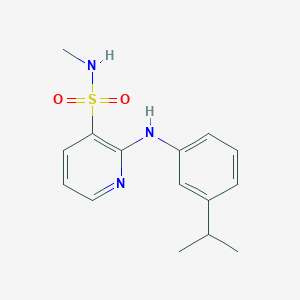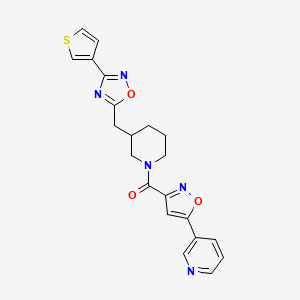![molecular formula C14H12N4O3S B2807915 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole CAS No. 882748-22-3](/img/structure/B2807915.png)
4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole
Vue d'ensemble
Description
The compound “4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole” is a complex organic molecule. It contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This core is substituted at the 4-position with a carbamoyl group, which in turn is substituted with a phenylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and formula. It contains an indazole ring, which is a type of heterocycle, or ring of atoms containing at least two different elements. In this case, the ring contains carbon and nitrogen atoms. Attached to this ring is a carbamoyl group (CONH2), which in turn is substituted with a phenylsulfonyl group (PhSO2) .Applications De Recherche Scientifique
Anticancer Activity
Indazole derivatives exhibit significant antitumor activities through various mechanisms. For instance, the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide has been synthesized and shown to possess distinct effective inhibition on the proliferation of HT-29, K562, and MKN45 cancer cell lines (Lu et al., 2020). Another study highlighted the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which exhibited significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Antimicrobial Activity
Indazole derivatives have also been synthesized for their potential antimicrobial activities. A series of fused 1,2,4-triazoles with diphenylsulfone moiety prepared utilizing 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol exhibited promising antimicrobial activities (Almajan et al., 2010). This highlights the versatility of indazole derivatives in developing new antimicrobial agents.
Antiproliferative Properties
The exploration into indazole derivatives extends into their antiproliferative effects against cancer cell lines. Compounds such as 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones, containing phenylsulfonyl groups, have been synthesized and evaluated for their antiproliferative activity, demonstrating good activities against various cancer cell lines (Almajan et al., 2010).
Orientations Futures
The future research directions could involve further investigation into the synthesis, properties, and potential applications of this compound. Despite not all newly synthesized compounds showing significant biological activity, the general scaffold allows several future optimizations for obtaining better novel antimicrobial agents by the introduction of various substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus .
Mécanisme D'action
Target of Action
The primary target of the compound 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole, also known as 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea, is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is believed to interact with its target, carbonic anhydrase 2, and potentially inhibit its activity . This interaction could lead to changes in the balance of carbon dioxide and bicarbonate in the body, which could have various physiological effects.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-14(18-22(20,21)10-5-2-1-3-6-10)16-12-7-4-8-13-11(12)9-15-17-13/h1-9H,(H,15,17)(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHHAHODLFPCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC3=C2C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332886 | |
| Record name | 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
882748-22-3 | |
| Record name | 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2807837.png)
![Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2807838.png)
![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)
![4-[(4-Chlorophenyl)methoxy]aniline](/img/structure/B2807841.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)
![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)


![N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2807850.png)
![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)
![1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2807854.png)